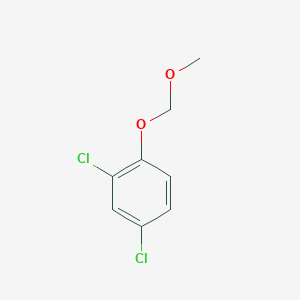
4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester is a heterocyclic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolecarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolecarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazolecarboxylic acids: These compounds have a similar structure but with an isoxazole ring instead of an oxazole ring.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to different heterocyclic rings.
Uniqueness: 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester is unique due to the combination of the oxazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where stability, reactivity, and biological activity are crucial.
Properties
CAS No. |
654-85-3 |
|---|---|
Molecular Formula |
C8H8F3NO3 |
Molecular Weight |
223.15 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-6(8(9,10)11)15-4(2)12-5/h3H2,1-2H3 |
InChI Key |
LZPNPKUTEBIRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


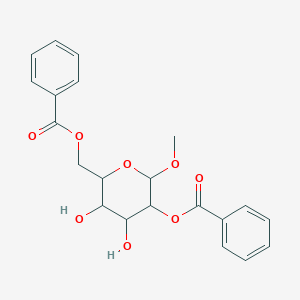
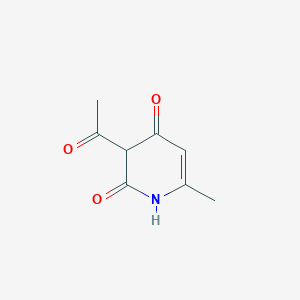
![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)
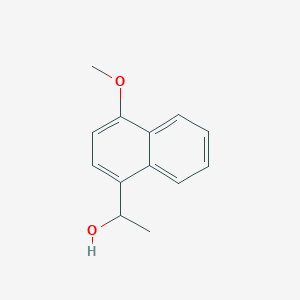
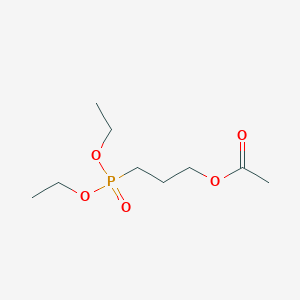
![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)

![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)
